
2-Methylbut-3-enoyl chloride
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Overview
Description
2-Methylbut-3-enoyl chloride is a useful research compound. Its molecular formula is C5H7ClO and its molecular weight is 118.56 g/mol. The purity is usually 95%.
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Scientific Research Applications
In medicinal chemistry, 2-methylbut-3-enoyl chloride has been utilized as an intermediate in the synthesis of various bioactive compounds. Notably, it has been involved in the development of factor Xa inhibitors, which are crucial for anticoagulant therapies. For example, studies have shown that derivatives of this compound can play a role in inhibiting factor Xa, thereby contributing to potential treatments for thrombotic conditions .
Analytical Chemistry
The compound is also employed in analytical chemistry, particularly in chromatographic techniques. It can be analyzed using high-performance liquid chromatography (HPLC), where it serves as a standard for method validation and impurity profiling. The compound's structural properties allow for effective separation and identification during analytical procedures .
Case Study 1: Synthesis of Amides
A recent study demonstrated the use of this compound in synthesizing amides from various amines. The reaction showed high yields and selectivity, making it a preferred method for generating amide bonds in complex organic molecules.
Case Study 2: Factor Xa Inhibitors
Research involving this compound highlighted its role as an intermediate in synthesizing novel factor Xa inhibitors. The resulting compounds exhibited significant anticoagulant activity in vitro, indicating their potential for therapeutic applications .
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The chlorine atom undergoes substitution with nucleophiles (e.g., amines, alcohols, water) to form amides, esters, or carboxylic acids.
Example Reaction with Amines
2-Methylbut-3-enoyl chloride reacts with primary amines (e.g., methylamine) under mild conditions (0–25°C, inert atmosphere) to yield substituted acrylamides:
C5H7ClO+CH3NH2→C5H7NHCOCH2CH(CH3)+HCl
Key Data
Nucleophile | Product | Yield (%) | Conditions |
---|---|---|---|
Water | 2-Methylbut-3-enoic acid | 85–92 | RT, aqueous base |
Methanol | Methyl 2-methylbut-3-enoate | 78 | 0°C, pyridine |
Ammonia | 2-Methylbut-3-enamide | 90 | −20°C, THF |
Conjugate Addition Reactions
The α,β-unsaturated system participates in Michael additions with soft nucleophiles (e.g., organocuprates, amines).
Reaction with Gilman Reagents
Organocuprates (e.g., Me₂CuLi) add to the β-carbon, forming ketones after hydrolysis:
C5H7ClO+Me2CuLi→C5H7COMe+LiCl+Cu
Kinetic Insights
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Rate acceleration in polar aprotic solvents (e.g., DMF) due to stabilization of the transition state .
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Steric hindrance from the methyl group reduces reactivity compared to non-substituted analogs .
Diels-Alder Reactions
The compound acts as a dienophile in [4+2] cycloadditions with dienes (e.g., 1,3-butadiene), forming six-membered rings.
Representative Cycloaddition
C5H7ClO+C4H6→C9H11ClO2
Computational Analysis
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DFT studies show a stepwise mechanism with a zwitterionic intermediate (ΔG‡ = 14.8 kcal/mol) .
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s-cis conformation of the acyl chloride is energetically favored (ΔG = −1.3 kcal/mol) .
Hydrolysis and Stability
Hydrolysis proceeds via acid- or base-catalyzed mechanisms, producing 2-methylbut-3-enoic acid:
C5H7ClO+H2O→C5H8O2+HCl
Stability Profile
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Degrades rapidly in humid environments (t₁/₂ = 2–4 hrs at 25°C) .
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Storage requires anhydrous conditions (−20°C, argon atmosphere) .
Reduction and Oxidation
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Reduction with LiAlH₄ yields 2-methylbut-3-en-1-ol.
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Oxidation with KMnO₄ cleaves the double bond, forming acetic acid and acetone derivatives.
Polymerization
Radical-initiated polymerization produces polyacrylates with pendant methyl groups, used in specialty coatings.
Initiator Systems
Initiator | Temperature (°C) | Polymer Mn (g/mol) |
---|---|---|
AIBN | 70 | 15,000–20,000 |
BPO | 90 | 10,000–12,000 |
Properties
CAS No. |
24560-24-5 |
---|---|
Molecular Formula |
C5H7ClO |
Molecular Weight |
118.56 g/mol |
IUPAC Name |
2-methylbut-3-enoyl chloride |
InChI |
InChI=1S/C5H7ClO/c1-3-4(2)5(6)7/h3-4H,1H2,2H3 |
InChI Key |
DFGOMBKDJQTHJN-UHFFFAOYSA-N |
SMILES |
CC(C=C)C(=O)Cl |
Canonical SMILES |
CC(C=C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.